

Purvalanol B: Application Notes and Protocols for Kinase Activity Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Purvalanol B is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2] As an ATP-competitive inhibitor, it targets the ATP-binding pocket of these kinases, playing a crucial role in the regulation of the cell cycle and making it a valuable tool in cancer research and drug discovery.[1] This document provides detailed application notes and protocols for the use of **Purvalanol B** in in vitro kinase activity assays, intended to assist researchers in accurately determining its inhibitory potency and understanding its mechanism of action.

Mechanism of Action

Purvalanol B exhibits high affinity for several CDK complexes, leading to the inhibition of their kinase activity. This inhibition results in cell cycle arrest, primarily at the G1/S and G2/M transitions, and can induce apoptosis in cancer cell lines.[3] Its selectivity for CDKs over other protein kinases makes it a specific tool for studying CDK-dependent signaling pathways.[1][2]

Quantitative Data: Inhibitory Potency of Purvalanol B

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The IC50 values for **Purvalanol B** against various CDK complexes are summarized in the table below. These values have been determined in cell-free biochemical assays.



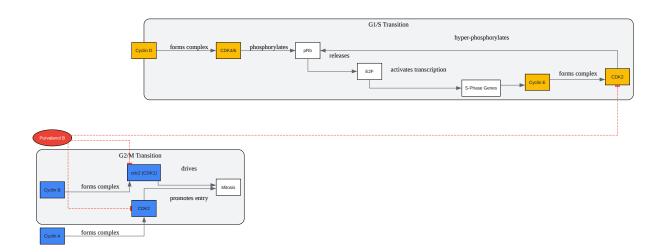
| Target Kinase | IC50 (nM) | Reference(s) |
|----------------------|-----------|--------------|
| cdc2 (CDK1)/cyclin B | 6 | [1][2] |
| CDK2/cyclin A | 6 | [1][2] |
| CDK2/cyclin E | 9 | [1] |
| CDK5/p35 | 6 | [1][2] |

Note: IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, and the assay format used.

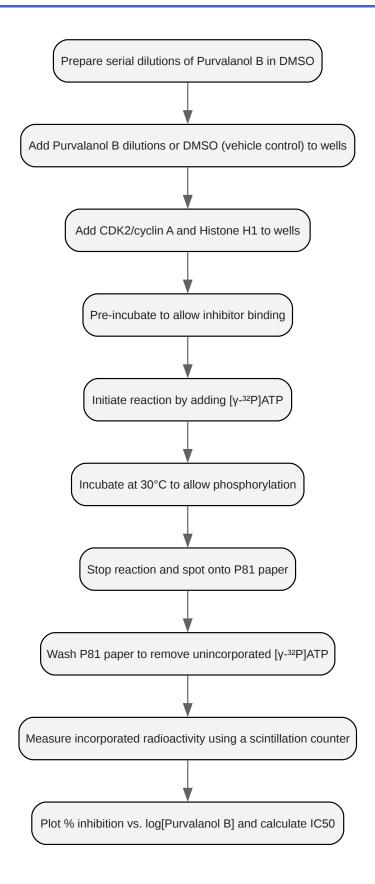
Signaling Pathway Inhibition by Purvalanol B

Purvalanol B's primary targets are key regulators of the cell cycle. The following diagram illustrates the points of inhibition within the CDK signaling pathway.

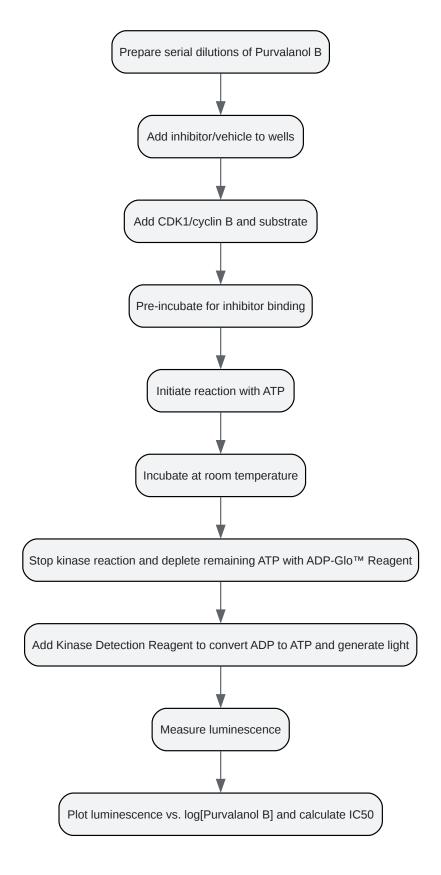












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